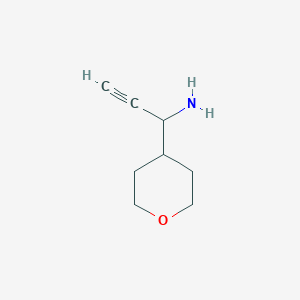

1-(Oxan-4-yl)prop-2-yn-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

1-(oxan-4-yl)prop-2-yn-1-amine |

InChI |

InChI=1S/C8H13NO/c1-2-8(9)7-3-5-10-6-4-7/h1,7-8H,3-6,9H2 |

InChI Key |

RGYYXRCIKYGFIB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1CCOCC1)N |

Origin of Product |

United States |

Foundational & Exploratory

1-(Oxan-4-yl)prop-2-yn-1-amine chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 1-(Oxan-4-yl)prop-2-yn-1-amine (also known as 1-(Tetrahydro-2H-pyran-4-yl)prop-2-yn-1-amine).

High-Value Building Block for Diversity-Oriented Synthesis & Medicinal Chemistry [1]

Part 1: Executive Summary & Molecular Architecture[1]

1-(Oxan-4-yl)prop-2-yn-1-amine is a bifunctional heterocyclic building block merging a primary propargylamine pharmacophore with a tetrahydropyran (THP) ring.[1] It serves as a critical intermediate in the synthesis of neuroprotective agents, kinase inhibitors, and diversity-oriented libraries.

The molecule is strategically significant because the THP ring acts as a bioisostere for the cyclohexyl group, lowering lipophilicity (LogP) and improving metabolic stability, while the propargylamine moiety offers orthogonal reactivity (nucleophilic amine + electrophilic/cycloaddition-ready alkyne).

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 1-(Oxan-4-yl)prop-2-yn-1-amine |

| Common Name | |

| CAS Number | 1989671-66-0 (HCl salt) |

| Molecular Formula | C |

| Molecular Weight | 139.19 g/mol (Free Base) |

| Chirality | One stereocenter at C1 (racemic or enantiopure) |

| Predicted LogP | ~0.3 – 0.5 (Moderate hydrophilicity) |

| pKa (Conjugate Acid) | ~8.2 (Amine), ~24 (Terminal Alkyne) |

| Solubility | High in MeOH, DMSO, DCM; HCl salt soluble in water |

Part 2: Synthetic Methodologies

The synthesis of 1-(oxan-4-yl)prop-2-yn-1-amine is primarily achieved through A³-Coupling (Aldehyde-Alkyne-Amine) or Nucleophilic Addition to Imines .[1]

The A³-Coupling Route (Catalytic)

This is the most atom-economical approach, utilizing a metal catalyst to couple tetrahydropyran-4-carboxaldehyde, an ammonia source, and a terminal alkyne.[1]

-

Reagents: Tetrahydropyran-4-carboxaldehyde, Ammonium Acetate (or amine source), Acetylene (or TMS-acetylene).[1]

-

Catalyst: Cu(I) salts (e.g., CuBr, CuI) or Au(I)/Ag(I) systems.

-

Mechanism: Formation of a transient imine followed by alkynyl-metal addition.[1]

Ellman Auxiliary Route (Asymmetric)

For drug development requiring high enantiomeric excess (

-

Step 1: Condensation of tetrahydropyran-4-carboxaldehyde with (

)- or ( -

Step 2: Diastereoselective addition of ethynylmagnesium bromide.[1]

-

Step 3: Acidic cleavage of the sulfinyl group to yield the chiral amine.

Visualization: Synthetic Pathways

Figure 1: Comparison of racemic (A³-coupling) and asymmetric (Ellman auxiliary) synthetic routes.

Part 3: Chemical Reactivity & Transformations[6]

This molecule is a "linchpin" intermediate.[1] Its reactivity is defined by two orthogonal handles: the primary amine and the terminal alkyne .

Amine Functionalization (N-Centric)

-

Amide Coupling: Reacts with carboxylic acids/acyl chlorides to form amides (common in peptidomimetics).[1]

-

Sulfonylation: Reacts with sulfonyl chlorides to generate sulfonamides.[1]

-

Reductive Amination: Condensation with aldehydes to form secondary amines.[1]

Alkyne Functionalization (C-Centric)

-

Click Chemistry (CuAAC): [3+2] cycloaddition with azides to form 1,2,3-triazoles.

-

Sonogashira Coupling: Pd-catalyzed cross-coupling with aryl halides to extend the carbon skeleton.[1]

-

Hydration: Conversion to

-amino ketones (Ru or Au catalysis).[1]

Heterocycle Formation (Bifunctional)

-

Oxazoles/Imidazoles: Gold-catalyzed cycloisomerization after N-acylation.[1]

-

2-Substituted Quinolines: Reaction with 2-halobenzaldehydes via tandem coupling-cyclization.[1]

Visualization: Reactivity Map

Figure 2: Divergent synthesis pathways utilizing the amine and alkyne handles.

Part 4: Experimental Protocols

Protocol A: Synthesis via A³-Coupling (Racemic)

Objective: Synthesis of 1-(oxan-4-yl)prop-2-yn-1-amine from aldehyde precursor.[1]

Reagents:

-

Tetrahydropyran-4-carboxaldehyde (10 mmol)[1]

-

Ammonium Acetate (12 mmol)[1]

-

Ethynyltrimethylsilane (12 mmol) or Acetylene gas[1]

-

CuI (5 mol%)[1]

-

Solvent: Toluene or Dichloroethane (DCE)[1]

Procedure:

-

Setup: In a dry round-bottom flask, dissolve tetrahydropyran-4-carboxaldehyde (1.14 g, 10 mmol) and ammonium acetate (0.92 g, 12 mmol) in toluene (20 mL).

-

Activation: Add CuI (95 mg, 0.5 mmol) and stir under inert atmosphere (N

) for 15 minutes. -

Addition: Add ethynyltrimethylsilane (1.18 g, 12 mmol). Note: If using gaseous acetylene, bubble slowly through the solution.

-

Reflux: Heat the mixture to 100°C for 12 hours. Monitor via TLC (SiO

, 5% MeOH/DCM). -

Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts.

-

Deprotection (if TMS used): Treat the crude TMS-amine with K

CO -

Purification: Acid-base extraction. Dissolve residue in 1M HCl, wash with Et

O (discard organic). Basify aqueous layer to pH >10 with 2M NaOH, extract into DCM (3x). Dry over Na -

Salt Formation: Dissolve free base in Et

O and add 4M HCl in dioxane dropwise to precipitate the hydrochloride salt.

Protocol B: Handling & Storage

-

Stability: The free base is prone to oxidation and carbamate formation (CO

absorption) upon air exposure. Store as the HCl salt . -

Storage: -20°C, desiccated, under Argon.

-

Safety: Propargylamines can be skin irritants.[1] The terminal alkyne poses a low but non-zero risk of polymerization if heated neat with metal contaminants.

Part 5: Applications in Drug Discovery

MAO Inhibition Pharmacophore

Propargylamines are established "suicide substrates" for Monoamine Oxidase (MAO) enzymes (e.g., Selegiline, Rasagiline). The mechanism involves the radical cation formation of the alkyne within the enzyme active site, leading to covalent modification of the flavin cofactor.

-

Relevance: The 1-(oxan-4-yl)prop-2-yn-1-amine motif allows researchers to explore MAO-B selectivity by leveraging the steric bulk and polarity of the tetrahydropyran ring.[1]

Linker Chemistry (PROTACs & Conjugates)

The molecule acts as a rigid, semi-polar linker.

-

Amine End: Attaches to the E3 ligase ligand or warhead.

-

Alkyne End: Serves as a "Click" handle for attaching the second domain of a PROTAC or an antibody-drug conjugate (ADC).[1]

References

-

Peshkov, V. A., et al. (2013). "Synthesis and reactivity of propargylamines in organic chemistry." Chemical Reviews, 113(1), 2-42. Link[1]

-

Wei, C., & Li, C. J. (2002). "A³-coupling of aldehydes, amines, and alkynes catalyzed by copper(I)." Journal of the American Chemical Society, 124(20), 5638-5639. Link[1]

-

Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995. Link[1]

-

PubChem Compound Summary. (2025). "1-(oxan-4-yl)prop-2-yn-1-amine hydrochloride."[1][2] National Center for Biotechnology Information.[1] Link

-

Binda, C., et al. (2004). "Structure-based drug design of monoamine oxidase inhibitors." Current Medicinal Chemistry, 11(15), 2033-2043. Link

Sources

Strategic Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)prop-2-yn-1-amine

Executive Summary & Strategic Value

The target molecule, 1-(tetrahydro-2H-pyran-4-yl)prop-2-yn-1-amine (also referred to as 1-(oxan-4-yl)prop-2-yn-1-amine), represents a high-value pharmacophore in modern medicinal chemistry. It combines a lipophilicity-lowering tetrahydropyran ring with a rigid propargylamine linker. This specific scaffold serves two critical functions in drug design:

-

Warhead Precursor: The terminal alkyne is a "click-ready" handle for PROTAC linker synthesis or covalent inhibitor design.

-

Peptidomimetic Scaffold: The amine-alkyne motif mimics the geometry of peptide bonds while offering resistance to metabolic hydrolysis.

This guide prioritizes the Ellman Sulfinamide protocol.[1] While A³ (Aldehyde-Alkyne-Amine) coupling is faster for tertiary amines, the Ellman route is the industry standard for generating primary amines with high enantiopurity and minimal side reactions.

Retrosynthetic Analysis

To achieve the highest fidelity synthesis of the primary amine, we disconnect the C-N bond and the C-C (alkyne) bond. The most reliable disconnection leads to Tetrahydropyran-4-carboxaldehyde as the divergent intermediate.

Figure 1: Retrosynthetic logic prioritizing the Ellman auxiliary for stereocontrol and clean primary amine generation.

Core Protocol: The Ellman Sulfinamide Route

Objective: Synthesis of chiral or racemic primary amine hydrochloride salt. Scale: 10.0 mmol basis.

Phase 1: Condensation (Imine Formation)

The condensation of the aldehyde with tert-butanesulfinamide is equilibrium-limited. We utilize Titanium(IV) ethoxide as a Lewis acid and water scavenger to drive conversion.

-

Reagents:

-

Tetrahydropyran-4-carboxaldehyde (1.0 equiv)

-

(±)-2-Methyl-2-propanesulfinamide (1.1 equiv) [Use enantiopure for chiral target]

-

Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

-

Solvent: Dry THF (0.5 M concentration)

-

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Mixing: Add sulfinamide and the aldehyde to dry THF.

-

Activation: Add Ti(OEt)₄ dropwise via syringe. The solution will turn slightly yellow.

-

Reaction: Stir at ambient temperature (20–25 °C) for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 1:1). The imine is usually less polar than the sulfinamide.

-

Quench (Critical): Pour the reaction mixture into a vigorously stirred brine solution. Note: This forms a thick titanium oxide slurry.

-

Workup: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Wash the filter cake thoroughly with EtOAc.

-

Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0→40% EtOAc in Hexanes).

Phase 2: Nucleophilic Alkyne Addition

This step installs the propargyl group. The choice of cation (Mg vs. Li) affects the diastereoselectivity (if using chiral sulfinamide).

-

Reagents:

-

N-Sulfinyl imine (from Phase 1)

-

Ethynylmagnesium bromide (0.5 M in THF) (1.5 equiv)

-

Solvent: Dry CH₂Cl₂ or Toluene (DCM often yields better dr for this substrate class).

-

Step-by-Step Workflow:

-

Cooling: Dissolve the sulfinyl imine in dry CH₂Cl₂ and cool to -78 °C.

-

Addition: Add Ethynylmagnesium bromide dropwise over 20 minutes. Maintain internal temperature below -70 °C to prevent side reactions.

-

Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench: Quench with saturated NH₄Cl solution.

-

Isolation: Extract with DCM (3x), dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, EtOAc/Hexanes gradient).

Phase 3: Deprotection to Hydrochloride Salt

Removal of the sulfinyl group to reveal the free primary amine.

-

Reagents:

-

4.0 M HCl in Dioxane

-

Solvent: MeOH or dry Dioxane

-

Step-by-Step Workflow:

-

Dissolution: Dissolve the protected amine in minimal MeOH.

-

Cleavage: Add 4.0 M HCl in Dioxane (4.0 equiv). Stir at room temperature for 1 hour.

-

Precipitation: Concentrate the solvent to ~20% volume. Add diethyl ether to precipitate the amine hydrochloride salt.

-

Filtration: Filter the white solid and dry under high vacuum.

Experimental Data Summary

| Parameter | Phase 1 (Imine) | Phase 2 (Addition) | Phase 3 (Deprotection) |

| Limiting Reagent | Aldehyde | Sulfinyl Imine | Protected Amine |

| Key Reagent | Ti(OEt)₄ (2.0 eq) | EthynylMgBr (1.5 eq) | HCl/Dioxane (4.0 eq) |

| Temp Profile | 25 °C (16 h) | -78 °C → 25 °C | 25 °C (1 h) |

| Typical Yield | 85–92% | 75–85% | >95% |

| Key Byproduct | TiO₂ (Solid) | Sulfinamide (trace) | Sulfinic esters |

| Safety Hazard | Water sensitive | Pyrophoric (Grignard) | Corrosive |

Alternative Route: A³ Coupling (High Throughput)

For researchers requiring N-substituted derivatives or rapid library generation, the A³ coupling is superior.

Protocol:

-

Catalyst: CuBr (5 mol%) or CuI.

-

Conditions: Aldehyde (1.0 eq), Secondary Amine (1.1 eq), Alkyne (1.2 eq) in Toluene at 100 °C.

-

Note: To access the primary amine via A³, use dibenzylamine as the amine source, followed by oxidative deprotection (difficult with alkynes present) or hydrogenolysis (incompatible with alkyne). Therefore, A³ is recommended only if the target is a secondary/tertiary amine.

Critical Process Parameters (CPP) & Troubleshooting

Figure 2: Operational workflow highlighting critical decision points and troubleshooting steps.

-

Titanium Emulsions: The most common failure mode in Step 1 is poor separation of titanium salts. Solution: Do not use simple extraction. You must use a Celite filtration or add a specific amount of water to clump the salts before filtration.

-

Cryogenic Control: In Step 2, if the temperature rises above -60 °C during Grignard addition, you may observe deprotonation of the alpha-proton of the imine (enrolization) rather than nucleophilic addition, leading to lower yields.

-

Alkyne Stability: The terminal alkyne is stable to HCl/Dioxane, but avoid using transition metals (Pd/Pt) during purification to prevent reduction of the triple bond.

References

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link

-

Patterson, A. W.; Ellman, J. A. (2006). "Asymmetric Synthesis of α,α-Dibranched Amines by the Addition of Organometallic Reagents to N-tert-Butanesulfinyl Ketimines." Journal of Organic Chemistry, 71(19), 7110–7112. Link

-

Wei, C.; Li, C. J. (2003). "A³-coupling of aldehydes, amines, and alkynes."[2][3][4][5][6][7] Journal of the American Chemical Society, 125(32), 9584–9585. Link

-

BenchChem Technical Data. (2025). "Synthesis of Propargylamines: Technical Guide." BenchChem Knowledge Base. Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]

- 3. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.fit.edu [repository.fit.edu]

- 5. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. submission.quimicanova.sbq.org.br [submission.quimicanova.sbq.org.br]

Discovery and significance of tetrahydropyran motifs

Title: The Tetrahydropyran (THP) Motif: Structural Logic, Pharmacological Utility, and Synthetic Architectures Subtitle: A Technical Deep-Dive for Medicinal Chemists and Process Scientists

Executive Summary

The tetrahydropyran (THP) ring—a saturated six-membered cyclic ether—is not merely a structural linker but a privileged pharmacophore in modern drug discovery.[1] Unlike its carbocyclic analog (cyclohexane), the THP motif introduces a critical hydrogen-bond acceptor (the ether oxygen) while significantly lowering lipophilicity (LogP), thereby optimizing the physicochemical "sweet spot" for oral bioavailability and metabolic stability.

This guide synthesizes the structural rationale for THP incorporation, analyzes its prevalence in high-value marine natural products (e.g., Eribulin, Bryostatin), and provides a field-validated protocol for the stereoselective construction of the THP core.

Part 1: Structural Fundamentals & Pharmacological Logic

The Oxygen Advantage: Bioisosterism

The substitution of a methylene group (-CH₂-) in cyclohexane with an oxygen atom (-O-) to form THP fundamentally alters the molecular profile:

-

Lipophilicity Modulation: The ether oxygen reduces LogP by approximately 1.0–1.5 units compared to the corresponding cyclohexane, improving water solubility without sacrificing membrane permeability.

-

Dipole & Interaction: The oxygen atom acts as a directional H-bond acceptor, enabling specific interactions with serine/threonine residues or backbone amides in target proteins.

-

Conformational Bias: The C–O bond (1.43 Å) is shorter than the C–C bond (1.54 Å), slightly compressing the ring. However, the THP ring predominantly adopts a chair conformation similar to cyclohexane.

The Anomeric Effect

In substituted THPs, particularly 2-substituted derivatives (like glycosides), the anomeric effect stabilizes the axial conformer over the sterically favored equatorial conformer. This electronic phenomenon—arising from the hyperconjugation of the oxygen lone pair (

Part 2: Discovery & Occurrence in Natural Products

Nature utilizes the THP ring as a primary scaffold for complex secondary metabolites, particularly in the marine environment where "ladder polyethers" dominate.

-

Eribulin (Halaven): A simplified, fully synthetic analog of the marine natural product Halichondrin B . Eribulin contains a macrocyclic ketone embedded with multiple THP and tetrahydrofuran (THF) rings. Its mechanism involves binding to the vinca domain of tubulin, inhibiting microtubule polymerization. The rigidity of the THP rings is essential for locking the molecule into its bioactive conformation.

-

Bryostatins: Macrolide lactones containing THP rings, investigated for protein kinase C (PKC) modulation and Alzheimer's therapy.

-

Brevetoxins: Marine neurotoxins characterized by a fused "ladder" of trans-fused THP and oxepane rings.

Part 3: Core Synthetic Architectures

Constructing the THP ring, particularly with control over the relative stereochemistry at the 2- and 6-positions, is a benchmark challenge in organic synthesis.

The Prins Cyclization (The "Gold Standard")

The acid-catalyzed condensation of a homoallylic alcohol with an aldehyde is the most robust method for generating 2,4,6-trisubstituted THP rings.

-

Mechanism: Proceeds via an oxocarbenium ion intermediate.[1][2][3]

-

Stereocontrol: The reaction typically proceeds through a chair-like transition state where substituents adopt equatorial positions to minimize 1,3-diaxial interactions, heavily favoring the 2,6-cis isomer.

Ring-Closing Metathesis (RCM)

Utilizes Grubbs catalysts to close a diene ether precursor. While efficient for ring formation, RCM forms a dihydropyran (DHP) which requires subsequent hydrogenation to yield the THP, often with lower stereocontrol than the Prins method.

Visualization: The Prins Cyclization Mechanism

Caption: Mechanistic pathway of the Prins cyclization. The chair-like transition state minimizes steric strain, driving the high selectivity for the 2,6-cis diastereomer.

Part 4: Bench Protocol – Stereoselective Prins Cyclization

Objective: Synthesis of a 2,6-cis-4-hydroxy-tetrahydropyran scaffold. Scope: This protocol is optimized for reproducibility and scalability (1–5 mmol scale).

Reagents & Equipment

-

Substrate: Homoallylic alcohol (1.0 equiv).

-

Electrophile: Benzaldehyde or aliphatic aldehyde (1.2 equiv).

-

Acid Catalyst: Trifluoroacetic acid (TFA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Apparatus: Flame-dried round-bottom flask, inert atmosphere (Ar/N₂).

Step-by-Step Methodology

-

Preparation:

-

Charge a flame-dried flask with the aldehyde (1.2 mmol) and anhydrous DCM (10 mL, 0.1 M concentration relative to alcohol).

-

Cool the solution to 0 °C using an ice/water bath.

-

-

Activation & Addition:

-

Add the acid catalyst dropwise.[4]

-

Option A (TFA): Add 1.5 equiv. Good for robust substrates.

-

Option B (TMSOTf): Add 0.1–0.5 equiv. Use for acid-sensitive substrates or silyl-Prins variants.

-

-

Stir for 15 minutes to generate the activated oxocarbenium species.

-

Slowly add the homoallylic alcohol (1.0 mmol) dissolved in minimal DCM via syringe pump or dropwise addition over 10 minutes. Rationale: Slow addition prevents oligomerization of the alcohol.

-

-

Cyclization:

-

Allow the reaction to warm to room temperature (20–25 °C).

-

Monitor by TLC (stain with PMA or Anisaldehyde). Reaction is typically complete within 2–4 hours.

-

Note: If the reaction stalls, refluxing at 40 °C may be required for sterically hindered aldehydes.

-

-

Workup:

-

Quench the reaction by pouring into saturated aqueous NaHCO₃ solution.

-

Extract with DCM (3 x 15 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 9:1 to 7:3). The cis-isomer is usually less polar than the trans-isomer.

-

Validation Criteria (Self-Check)

-

¹H NMR (500 MHz): Look for the axial protons at the C2 and C6 positions. A large coupling constant (

) confirms the axial orientation of the protons, indicating the substituents are equatorial (cis-configuration). -

Yield: Expected isolated yield >75%.

-

dr (Diastereomeric Ratio): Typically >10:1 (cis:trans) for simple substrates.

Part 5: Analytical Characterization Data

| Feature | Method | Diagnostic Signal / Observation |

| Stereochemistry | ¹H NMR | Axial-Axial Coupling ( |

| Ring Conformation | NOESY 2D NMR | Strong NOE correlations between 1,3-diaxial protons (e.g., H-2 and H-6 if both axial) confirm the chair conformation. |

| Purity | HPLC/UPLC | Sharp peak; UV absorption depends on substituents (THP ring is UV transparent). |

| Absolute Config | X-Ray | Required for novel crystalline derivatives; Mosher ester analysis for oils. |

Part 6: Future Perspectives

The field is moving toward C–H Activation methods to functionalize pre-formed THP rings directly, avoiding de novo synthesis for late-stage diversification. Additionally, biocatalytic routes using engineered cyclases are emerging to construct THP rings with perfect enantioselectivity under aqueous conditions.

References

-

Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products Source: Organic & Biomolecular Chemistry (Review) URL:[Link]

-

Prins Cyclization-Mediated Stereoselective Synthesis of Tetrahydropyrans Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Total Synthesis of Eribulin (Halaven) Source: Journal of the American Chemical Society (JACS) URL:[Link]

-

Stereoselective Synthesis of 2,6-cis-Tetrahydropyrans via One-Pot Sequential Catalysis Source: Organic Letters URL:[Link]

Sources

- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 2. Diastereoselective synthesis of tetrahydropyrans via Prins–Ritter and Prins–arylthiolation cyclization reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. uvadoc.uva.es [uvadoc.uva.es]

Safety and handling of 1-(Oxan-4-yl)prop-2-yn-1-amine

An In-depth Technical Guide to 1-(Oxan-4-yl)prop-2-yn-1-amine: Safety, Handling, and Synthetic Utility

Introduction

1-(Oxan-4-yl)prop-2-yn-1-amine is a heterocyclic organic compound of increasing interest to the scientific community, particularly those in drug discovery and medicinal chemistry. Its structure is characterized by two key functional motifs: a saturated tetrahydropyran (oxane) ring and a propargylamine group. This unique combination makes it a valuable building block in the synthesis of more complex molecules.[1] The oxane ring can improve physicochemical properties such as solubility and metabolic stability, while the propargylamine moiety provides a reactive handle for a variety of chemical transformations.[2][3] The compound is often supplied and handled as its hydrochloride salt, which offers enhanced stability and ease of use.[1][4]

This guide provides a comprehensive overview of 1-(Oxan-4-yl)prop-2-yn-1-amine, focusing on its safe handling, potential hazards, and core reactivity. It is intended for researchers, chemists, and drug development professionals who may work with this or structurally similar compounds.

Physicochemical Properties and Identification

A clear identification of the chemical is the first step in ensuring safe handling. The properties of the commonly used hydrochloride salt are summarized below.

| Property | Value | Source |

| Chemical Name | 1-(Oxan-4-yl)prop-2-yn-1-amine hydrochloride | [4] |

| Synonyms | 1-(Tetrahydro-2H-pyran-4-yl)prop-2-yn-1-amine HCl | N/A |

| CAS Number | 1989659-83-7 | [4] |

| Molecular Formula | C₈H₁₄ClNO | [1] |

| Molecular Weight | 175.66 g/mol | N/A |

| Appearance | Typically a solid | N/A |

Hazard Evaluation and Safety

While a specific, comprehensive Safety Data Sheet (SDS) for 1-(Oxan-4-yl)prop-2-yn-1-amine is not widely available, its safety profile can be inferred from the well-documented hazards of its core functional group, propargylamine. Propargylamine is classified as a highly toxic and corrosive substance.[5] It is known to be fatal in contact with skin and harmful if swallowed.[6][7] Therefore, 1-(Oxan-4-yl)prop-2-yn-1-amine must be handled with extreme caution, assuming a similar hazard profile.

GHS Hazard Classification (Inferred from Propargylamine)

| Pictogram | GHS Class | Hazard Statement |

| Flame | Flammable Liquids | H225: Highly flammable liquid and vapor |

| Corrosion | Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

| Skull & Crossbones | Acute Toxicity (Dermal) | H311: Toxic in contact with skin |

| Exclamation Mark | Acute Toxicity (Oral) | H302: Harmful if swallowed |

Source: Data extrapolated from propargylamine SDS and classifications.[5]

Toxicological Profile

The primary toxicological concern stems from the propargylamine moiety.

-

Acute Toxicity : Propargylamine has a low dermal LD50 value (66 mg/kg in rats), indicating it can be fatal upon skin contact.[6][7] It is also harmful if swallowed or inhaled.

-

Mechanism of Action : Propargylamines can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.[6] This biological activity is the basis for the use of some propargylamine derivatives in treating neurodegenerative diseases like Parkinson's.[1][8] However, this activity also contributes to their toxicity profile.

-

Metabolism : The metabolism of amine-containing compounds, particularly aromatic amines like anilines, can sometimes produce toxic metabolites in the liver.[9] While the metabolic fate of the oxane-containing title compound is not specified, this is a general consideration for amine-containing drug candidates.

Stability and Reactivity

-

Chemical Stability : The compound is expected to be stable under recommended storage conditions.[10]

-

Conditions to Avoid : Avoid exposure to heat, flames, sparks, and the formation of dust or aerosols.[10][11]

-

Incompatible Materials : Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]

-

Hazardous Decomposition : Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride.[10]

Safe Handling and Exposure Control Workflow

Strict adherence to safety protocols is mandatory when handling this compound. The following workflow outlines the critical steps for minimizing exposure.

Caption: Workflow for the safe handling of 1-(Oxan-4-yl)prop-2-yn-1-amine.

Engineering Controls

-

Work should be conducted exclusively within a certified chemical fume hood to minimize inhalation risk.[12]

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear chemical safety goggles and/or a full-face shield.[11][13]

-

Skin Protection : Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves before use and change them immediately if contaminated. A lab coat must be worn.[12]

-

Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[11]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

-

Storage Conditions : Store in a cool, dry, and well-ventilated place, away from incompatible substances.[10][11] The recommended storage temperature is often refrigerated (2–8 °C).[11][14] Keep the container tightly closed to prevent moisture absorption, as related compounds can be hygroscopic.[15]

-

Disposal : This material must be disposed of as hazardous waste. Arrange for disposal through a licensed professional waste disposal service, ensuring compliance with all local, state, and federal regulations.[12] Do not allow the material to enter drains or water courses.[12]

Emergency Procedures: Spills and First Aid

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Accidental Release Measures

-

Evacuate : Clear the area of all personnel.

-

Ventilate : Ensure adequate ventilation.

-

Contain : Wearing full PPE, sweep up the spilled solid material, taking care not to generate dust.[10] Mix with sand or another inert absorbent material.[12]

-

Collect : Place the absorbed material into a suitable, labeled, and closed container for disposal.[11][12]

First Aid Measures

-

Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[10][12] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[10][11]

Scientific Context: Reactivity and Synthetic Applications

The synthetic utility of 1-(Oxan-4-yl)prop-2-yn-1-amine arises from the distinct and complementary reactivity of its two core components.

The Role of the Oxane Ring in Drug Design

The inclusion of saturated heterocyclic rings like oxane is a common strategy in modern medicinal chemistry.[2] These motifs offer several advantages:

-

Improved Physicochemical Properties : They can increase aqueous solubility and reduce lipophilicity compared to carbocyclic analogues, which is beneficial for drug absorption and distribution.[2][3]

-

Metabolic Stability : The ring can block sites of metabolism, potentially increasing the half-life of a drug.[2]

-

Three-Dimensionality : The non-planar structure of the oxane ring provides a defined three-dimensional scaffold, which can lead to higher binding affinity and selectivity for a biological target.[3]

Reactivity of the Propargylamine Moiety

The propargylamine group is a versatile functional handle for building molecular complexity.

-

The Terminal Alkyne : The proton on the terminal alkyne is weakly acidic and can be removed by a strong base (like NaNH₂) to form a potent nucleophile known as an acetylide anion.[16] This anion can then participate in C-C bond-forming reactions, such as SN2 displacement of primary alkyl halides.[16][17] Terminal alkynes also undergo a variety of other transformations, including metal-catalyzed coupling reactions (e.g., Sonogashira coupling), cycloadditions, and hydroamination.[18][19]

-

The Primary Amine : The amine group is nucleophilic and can react with various electrophiles. Common reactions include acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides.

The following diagram illustrates a conceptual workflow for using this compound in a coupling reaction, a common strategy in drug discovery for library synthesis.

Caption: Conceptual workflow for a Sonogashira coupling reaction.

Conclusion

1-(Oxan-4-yl)prop-2-yn-1-amine is a valuable building block for chemical synthesis, offering a combination of desirable physicochemical properties from its oxane ring and versatile reactivity from its propargylamine group. However, the inferred high toxicity of the propargylamine moiety necessitates that it be handled with the utmost care, using stringent safety protocols, including appropriate engineering controls and personal protective equipment. By understanding and respecting the potential hazards while leveraging its synthetic utility, researchers can safely and effectively incorporate this compound into their research and development programs.

References

- Propargylamine hydrochloride - Safety Data Sheet. (n.d.). ChemicalBook.

- What is the toxicity mechanism of propargylamine? (2019, March 12). ResearchGate.

- What is the toxicity mechanism of propargylamine? (n.d.). ECHEMI.

- 1-(oxan-4-yl)prop-2-yn-1-amine hydrochloride. (n.d.). Sigma-Aldrich.

- Introduction to Alkyne Reactions. (2019, June 5). Chemistry LibreTexts.

- Propargylamine. (n.d.). Chem-Impex.

- Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. (2005, October 3). Cole-Parmer.

- Propargylamine | 2450-71-7. (n.d.). Tokyo Chemical Industry Co., Ltd..

- Reaction of a terminal alkyne with a secondary amine possessing an... (n.d.). ResearchGate.

- Propargylamine | C3H5N | CID 239041. (n.d.). PubChem.

- Safety Data Sheet. (2016, October 17). BroadPharm.

- Evaluation of propargyl alcohol toxicity and carcinogenicity in F344/N rats and B6C3F1/N mice following whole-body inhalation exposure. (2013, December 6). PubMed.

- Intermolecular Hydroaminoalkylation of Alkynes. (n.d.). PMC - NIH.

- Propargylamine, 99%, 5 G. (n.d.). Labscoop.

- Buy 1-(Oxan-2-yl)prop-2-yn-1-amine (EVT-13346356). (n.d.). EvitaChem.

- Reactivity of a Germene toward Terminal Alkynes: Competition between Cycloaddition, Ene-Addition, and CH-Insertion. (2011, March 24). Organometallics - ACS Publications.

- Terminal Alkynes as Acids. (2021, July 31). Chemistry LibreTexts.

- Safety Data Sheet. (2016, March 8). BASF.

- SAFETY DATA SHEET. (2025, January 8). TCI Chemicals.

- Safety Data Sheet. (2017, November 14). Greenbook.net.

- Safety data sheet. (n.d.). Möller Chemie.

- Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC - NIH.

- Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. (n.d.). The Royal Society of Chemistry.

- Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. (n.d.). PMC.

- Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025, February 12). protocols.io.

- Designing a safer building block for drug discovery by harnessing visible light. (2018, November 21). University of Michigan News.

- Oxetanes in Drug Discovery Campaigns. (n.d.). PMC - NIH.

- Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, S... (n.d.). ChEMBL - EMBL-EBI.

- Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization. (2024, August 23). PMC.

Sources

- 1. Buy 1-(Oxan-2-yl)prop-2-yn-1-amine (EVT-13346356) [evitachem.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(oxan-4-yl)prop-2-yn-1-amine hydrochloride | 1989659-83-7 [sigmaaldrich.com]

- 5. Propargylamine | C3H5N | CID 239041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Document: Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, S... - ChEMBL [ebi.ac.uk]

- 9. news.umich.edu [news.umich.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Propargylamine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 12. broadpharm.com [broadpharm.com]

- 13. sds.chemtel.net [sds.chemtel.net]

- 14. chemimpex.com [chemimpex.com]

- 15. Propargylamine, 99%, 5 G | Labscoop [labscoop.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

1-(Oxan-4-yl)prop-2-yn-1-amine as a building block for heterocycles

Topic: 1-(Oxan-4-yl)prop-2-yn-1-amine as a building block for heterocycles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

The "THP-Propargyl" Linchpin for Heterocyclic Diversity[1]

Executive Summary

1-(Oxan-4-yl)prop-2-yn-1-amine (also known as

-

The Tetrahydropyran (THP) Ring: A privileged pharmacophore that lowers lipophilicity (

) compared to cyclohexyl analogs, enhances metabolic stability, and acts as a hydrogen-bond acceptor to improve solubility and target affinity.[1] -

The

-Chiral Propargyl Amine: A versatile reactive core capable of participating in cycloisomerizations, multicomponent reactions (MCRs), and cycloadditions to generate diverse nitrogen-containing heterocycles (pyrroles, pyridines, oxazoles, triazoles).

This guide details the strategic deployment of this building block to access distinct heterocyclic libraries, providing validated protocols for its transformation.

Chemical Profile & Strategic Value

| Property | Description |

| IUPAC Name | 1-(Oxan-4-yl)prop-2-yn-1-amine |

| Common Name | 1-(Tetrahydro-2H-pyran-4-yl)prop-2-yn-1-amine |

| Molecular Formula | |

| Molecular Weight | 139.19 g/mol |

| Key Functionality | Terminal Alkyne ( |

| Chirality | The C1 position is stereogenic.[2][3] Enantiopure forms are accessible via asymmetric A3 coupling or Ellman auxiliary synthesis. |

| Medicinal Value | Bioisostere: THP replaces phenyl or cyclohexyl rings to improve ADME.[1] Linchpin: Enables "Diversity-Oriented Synthesis" (DOS) of core scaffolds. |

Structural Logic: Why this Building Block?

-

Lower Entropy Cost: The rigid THP ring reduces the entropic penalty of binding compared to flexible alkyl chains.

-

Divergent Reactivity: The amine allows for

-functionalization (acylation, alkylation), while the alkyne serves as a latent nucleophile (acetylide) or electrophile (via metal activation), enabling rapid ring closure.

Reaction Landscape & Pathways

The following diagram illustrates the divergent pathways accessible from 1-(Oxan-4-yl)prop-2-yn-1-amine.

Figure 1: Divergent synthesis of heterocycles from the THP-propargyl amine core.[4]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Oxan-4-yl)pyridines via [3+3] Annulation

Mechanism: This reaction utilizes the propargyl amine as a 1,3-dinucleophile reacting with an

Reagents:

-

1-(Oxan-4-yl)prop-2-yn-1-amine (1.0 equiv)

-

Substituted Enone (e.g., Chalcone derivative) (1.0 equiv)[3]

-

(10 mol%) or

-

Solvent: Toluene or Ethanol

-

Oxidant: Atmospheric

or TEMPO (if aromatization is slow)

Step-by-Step Methodology:

-

Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the enone (1.0 mmol) and 1-(oxan-4-yl)prop-2-yn-1-amine (1.0 mmol, 139 mg) in Toluene (5 mL).

-

Catalyst Addition: Add

(10 mg, 0.1 mmol). -

Reflux: Attach a reflux condenser and heat the mixture to 100°C under an air atmosphere (open system or balloon with air) for 12–24 hours. Note: The reaction requires oxidative aromatization; strictly inert conditions may stall the reaction at the dihydropyridine stage.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). Look for the disappearance of the propargyl amine spot and the appearance of a highly fluorescent spot (typical of pyridines).

-

Work-up: Cool to room temperature. Filter the mixture through a short pad of Celite to remove metal salts. Wash the pad with EtOAc (20 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient: 0

40% EtOAc in Hexanes). -

Validation:

-

1H NMR: Look for aromatic pyridine protons (typically

7.0–8.5 ppm) and the distinct multiplet of the THP methine proton (

-

Protocol B: Gold(I)-Catalyzed Synthesis of 5-(Oxan-4-yl)oxazoles

Mechanism:

Reagents:

-

1-(Oxan-4-yl)prop-2-yn-1-amine

-

Acid Chloride (

) -

Triethylamine (

) -

Catalyst:

/ -

Solvent:

(Step 1),

Step-by-Step Methodology:

-

Amide Formation (Step 1):

-

Dissolve 1-(oxan-4-yl)prop-2-yn-1-amine (1.0 mmol) and

(1.2 mmol) in anhydrous DCM (5 mL) at 0°C. -

Dropwise add the Acid Chloride (1.0 mmol). Warm to RT and stir for 2 hours.

-

Aqueous workup (

, Brine), dry (

-

-

Cycloisomerization (Step 2):

-

Transfer the crude amide to a vial containing anhydrous 1,2-dichloroethane (DCE, 5 mL).

-

Add

(25 mg, 0.05 mmol) and -

Stir at room temperature (or mild heat, 40°C) for 2–6 hours.

-

-

Purification:

-

Filter through a silica plug to remove silver salts.

-

Concentrate and purify via flash chromatography.

-

-

Self-Validating Check:

-

IR Spectroscopy: Disappearance of the alkyne C

C stretch (

-

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield in Pyridine Synthesis | Incomplete oxidation (Dihydropyridine trapped). | Add an oxidant like |

| Starting Material Recovery (Au-Catalysis) | Catalyst poisoning by amine traces. | Ensure the intermediate amide is purified and free of residual |

| Formation of Allene Byproducts | Basic conditions promoting isomerization. | Maintain strictly neutral/mildly acidic conditions during metal catalysis. Avoid strong bases. |

| Poor Solubility of THP-Amine | Salt formation. | The amine is often stored as a hydrochloride salt. Ensure it is free-based (treat with |

Pathway Visualization: Gold-Catalyzed Cyclization

The following flow illustrates the mechanistic logic for Protocol B (Oxazole Synthesis).

References

-

Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Highlights the ADME advantages of the THP ring as a bioisostere for cyclohexane.[1]

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 2017. Comprehensive review of propargyl amine reactivity, including A3 coupling and heterocycle formation.

-

Gold-Catalyzed Synthesis of Nitrogen-Containing Heterocycles. National Institutes of Health (PMC). Details the mechanisms of gold-catalyzed cycloisomerization of propargyl amides to oxazoles and related scaffolds.

-

One-pot synthesis of substituted pyridines via propargyl amines. Organic Chemistry Portal. Describes the metal-catalyzed coupling of propargyl amines with enones.

-

Tetrahydropyran Derivatives in Medicinal Chemistry. ChemicalBook. Overview of the synthesis and antitumor applications of THP derivatives.

Sources

Application Note & Experimental Protocol: A-Cubed (A³) Coupling for the Synthesis of Novel Propargylamines

Topic: A Strategic Guide to the A³ Coupling Reaction Utilizing 1-(Oxan-4-yl)prop-2-yn-1-amine

Preamble: The Power of Three-Component Reactions

The Aldehyde-Alkyne-Amine (A³) coupling is a cornerstone of modern synthetic chemistry, celebrated for its efficiency and atom economy.[1][2] This one-pot, three-component reaction forges a C-C and a C-N bond in a single operation, providing direct access to propargylamines.[3][4] These structures are not merely synthetic curiosities; they are privileged scaffolds found in numerous biologically active molecules and serve as versatile intermediates in the synthesis of nitrogen-containing heterocycles, natural products, and pharmaceuticals.[3][5][6][7][8] This guide provides a detailed protocol for employing A³ coupling, with a specific focus on the reagent 1-(Oxan-4-yl)prop-2-yn-1-amine, addressing its unique chemical nature and providing a robust experimental framework for researchers in drug discovery and organic synthesis.

The A³ Coupling Mechanism: A Catalytic Symphony

At its core, the A³ coupling is a catalytic cycle typically mediated by a transition metal, most commonly a copper(I) salt due to its low cost and high efficiency.[1] The reaction proceeds through a convergent pathway where two key intermediates are formed in situ before converging to yield the final product.

The generally accepted mechanism involves two primary stages:

-

Iminium Ion Formation: The aldehyde and amine rapidly and reversibly condense to form an iminium ion, releasing a molecule of water.[4][5]

-

Metal Acetylide Formation & Nucleophilic Attack: Simultaneously, the metal catalyst activates the terminal alkyne's C-H bond, facilitating its deprotonation by the amine (acting as a base) to form a metal acetylide intermediate.[1][9] This potent nucleophile then attacks the electrophilic carbon of the iminium ion, forging the new C-C bond and yielding the propargylamine product upon protonolysis. The catalyst is regenerated, allowing the cycle to continue.[4]

Caption: General catalytic cycle for the Copper-catalyzed A³ coupling reaction.

Critical Reagent Analysis: The Bifunctionality of 1-(Oxan-4-yl)prop-2-yn-1-amine

The specified reagent, 1-(Oxan-4-yl)prop-2-yn-1-amine, presents a unique synthetic consideration. It contains both a primary amine and a terminal alkyne within the same molecule.

Structure:

-

Amine: A primary amine group attached to a carbon adjacent to the oxane ring.

-

Alkyne: A terminal propargyl group (-CH₂-C≡CH).

This bifunctionality means that if it is used as the amine component in a standard A³ coupling, its own terminal alkyne can compete with the intended alkyne component, potentially leading to self-condensation products and oligomers. To ensure a clean and predictable reaction outcome, this protocol will proceed by defining 1-(Oxan-4-yl)prop-2-yn-1-amine as the amine source and pairing it with a distinct aldehyde and alkyne .

For researchers requiring the incorporation of the (Oxan-4-yl)methyl moiety without this reactivity challenge, the use of 1-(Oxan-4-yl)methanamine is a highly recommended, monofunctional alternative.

Detailed Experimental Protocol

This protocol details a representative A³ coupling using 1-(Oxan-4-yl)prop-2-yn-1-amine, benzaldehyde, and phenylacetylene.

Materials and Equipment

| Reagents & Materials | Equipment |

| 1-(Oxan-4-yl)prop-2-yn-1-amine (>95%) | Schlenk flask or oven-dried round-bottom flask with septum |

| Benzaldehyde (freshly distilled) | Magnetic stirrer and stir bars |

| Phenylacetylene (purified) | Syringes and needles |

| Copper(I) Iodide (CuI, 99.9%) | Inert atmosphere line (Argon or Nitrogen) |

| Toluene (anhydrous) | TLC plates (Silica gel 60 F₂₅₄) |

| Ethyl Acetate (ACS grade) | TLC visualization chamber (UV lamp, Iodine, or KMnO₄ stain) |

| Hexanes (ACS grade) | Rotary evaporator |

| Saturated aq. NH₄Cl | Glassware for extraction (separatory funnel) |

| Saturated aq. NaCl (Brine) | Column chromatography setup (silica gel) |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard laboratory glassware |

Safety Precautions

-

General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagents: Aldehydes can be irritants. Phenylacetylene is flammable. Toluene is a volatile and flammable solvent with associated health risks. Copper iodide is harmful if swallowed or inhaled. Consult the Safety Data Sheet (SDS) for each reagent before use.

-

Atmosphere: While many A³ couplings are robust, an inert atmosphere is recommended to prevent the oxidative Glaser coupling of the alkyne, a common side reaction that can reduce yield.[10]

Step-by-Step Reaction Procedure

Caption: Experimental workflow for the A³ coupling reaction.

-

Reaction Setup:

-

To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%).

-

Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere.

-

-

Reagent Addition:

-

Through the septum, add anhydrous toluene (3 mL) via syringe.

-

Add benzaldehyde (102 µL, 1.0 mmol, 1.0 eq.).

-

Add 1-(Oxan-4-yl)prop-2-yn-1-amine (153 mg, 1.1 mmol, 1.1 eq.). Note: Using a slight excess of the amine can help drive the iminium formation.

-

Add phenylacetylene (132 µL, 1.2 mmol, 1.2 eq.). Note: A slight excess of the alkyne ensures the complete consumption of the limiting aldehyde-amine adduct.

-

-

Reaction Execution:

-

Immerse the flask in a pre-heated oil bath at 60 °C.

-

Stir the reaction mixture vigorously. The mixture may turn from a colorless suspension to a yellow or brown solution as the reaction progresses.

-

-

Reaction Monitoring (TLC):

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the limiting reagent (benzaldehyde) is consumed (typically 4-12 hours).

-

Mobile Phase: 7:3 Hexanes:Ethyl Acetate.

-

Visualization: UV light (254 nm) to see the aromatic compounds, followed by staining with potassium permanganate (KMnO₄) to visualize the product and amine.

-

The propargylamine product typically has an Rf value intermediate between the high-Rf starting materials (aldehyde, alkyne) and the baseline amine.[10]

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to complex with the copper catalyst.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Eluent: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final propargylamine.

-

Expected Product Characterization

The expected product is 1-(4-((1-(oxan-4-yl)prop-2-yn-1-yl)amino)(phenyl)methyl)benzene . The structure should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the covalent structure, connectivity, and purity.

-

Mass Spectrometry (HRMS): To confirm the molecular weight and elemental formula.

-

FT-IR Spectroscopy: To identify key functional groups, such as the C≡C stretch (approx. 2100-2260 cm⁻¹) and N-H stretch (approx. 3300-3500 cm⁻¹).

Optimization and Troubleshooting

High yields in A³ couplings depend on controlling several variables. This section provides guidance on common issues.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive catalyst (oxidized Cu(I)).2. Wet solvent or reagents.3. Insufficient temperature/time. | 1. Use fresh, high-purity CuI. Consider adding a mild reductant if Cu(II) contamination is suspected.2. Use anhydrous solvents and freshly distilled/purified reagents.3. Increase temperature to 80-100°C or extend reaction time. Monitor via TLC. |

| Glaser Coupling Side Product | Presence of oxygen leading to oxidative homocoupling of the alkyne. | Ensure a robust inert atmosphere (Argon/Nitrogen) is maintained throughout the reaction.[10] Use degassed solvents. |

| Complex Mixture of Products | Self-condensation of the bifunctional amine/alkyne reagent. | 1. Add the external alkyne (phenylacetylene) first, followed by slow, dropwise addition of the amine over 1-2 hours.2. Consider protecting the terminal alkyne on the amine reagent before the reaction. |

| Difficult Purification | Product co-elutes with starting materials or byproducts. | Adjust the polarity of the column eluent. A shallower gradient can improve separation. If the product is basic, adding 0.5-1% triethylamine to the eluent can prevent streaking on the silica gel. |

References

-

Chemistry LibreTexts. (2025, June 23). 3.1: A3 Coupling Reaction. [Link]

-

Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. [Link]

-

Grokipedia. (n.d.). A3 coupling reaction. [Link]

-

Wikipedia. (n.d.). A3 coupling reaction. [Link]

-

Mini-Reviews in Organic Chemistry. (2018, October 15). A Review on Recent Advances in the Application of Nanocatalysts in A3 Coupling Reactions. [Link]

-

Encyclopedia.pub. (n.d.). Recent Advances in A3 Coupling with Metal Salts. [Link]

-

MDPI. (2022, June 15). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. [Link]

-

Zelinsky Institute of Organic Chemistry. (2021, January 18). Researchers of the Zelinsky Institute published a review on the use of the A3-coupling reaction in the synthesis of N, O, S-heterocyclic compounds. [Link]

-

Iranian Chemical Communication. (2018, October 1). Green and efficient synthesis of propargylamines via A3 coupling reaction using a copper (II)–thioamide combination. [Link]

-

ResearchGate. (n.d.). Recent Advances in the A Coupling Reactions and their Applications. [Link]

-

ResearchGate. (n.d.). Solvent Effects in Gold-Catalyzed A3-Coupling Reactions. [Link]

-

PMC. (n.d.). A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. [Link]

-

ResearchGate. (2013, November 26). What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)?. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. [Link]

-

PMC. (2019, March 28). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A Review on Recent Advances in the Application of Nanocatalysts in A3 Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. A3 coupling reaction - Wikipedia [en.wikipedia.org]

- 5. phytojournal.com [phytojournal.com]

- 6. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Researchers of the Zelinsky Institute published a review on the use of the A3-coupling reaction in the synthesis of N, O, S-heterocyclic compounds » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]

- 8. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 9. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support: Optimizing 1-(Oxan-4-yl)prop-2-yn-1-amine Synthesis

The following technical guide details the optimization of 1-(Oxan-4-yl)prop-2-yn-1-amine synthesis. This document is structured as a Tier-3 Support resource, designed for chemists encountering yield plateaus or reproducibility issues.

Subject: Yield Improvement & Protocol Standardization Target Molecule: 1-(Tetrahydro-2H-pyran-4-yl)prop-2-yn-1-amine CAS (Analogous): 1989671-66-0 (Reference for scaffold) Primary Application: Fragment-based drug discovery (FBDD), peptidomimetic synthesis.

Executive Summary & Strategy

The synthesis of primary propargylic amines from aldehydes is frequently plagued by low yields due to two competing factors: imine instability and acetylide proton abstraction .

While direct A3 coupling (Aldehyde-Alkyne-Amine) is common, it often favors secondary amines or suffers from low conversion with aliphatic aldehydes like tetrahydro-2H-pyran-4-carbaldehyde .

The Gold Standard Solution: To maximize yield and purity, we recommend the Ellman Sulfinamide Auxiliary Route utilizing a Trimethylsilyl (TMS) Protected Alkyne . This method eliminates the acidity of the terminal alkyne proton during nucleophilic addition, preventing the "self-quenching" of the Grignard reagent and ensuring >90% conversion.

The "Golden Path" Protocol

This optimized workflow resolves the most common failure points: incomplete imine formation and oligomerization during alkylation.

Phase A: Dehydrative Condensation (Imine Formation)

Objective: Quantitative conversion of aldehyde to N-sulfinyl imine.

-

Reagents:

-

Tetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv)

-

(R)- or (S)-tert-Butanesulfinamide (1.1 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv) – Critical Water Scavenger

-

Solvent: Anhydrous THF (0.5 M)

-

-

Procedure:

-

Dissolve aldehyde and sulfinamide in THF under N₂.

-

Add Ti(OEt)₄ dropwise (Exothermic!).

-

Stir at RT for 6–12 h. Monitor by TLC/LCMS (Imine is usually less polar than sulfinamide).

-

Workup (Crucial for Yield): Quench with brine while stirring vigorously. Dilute with EtOAc. Filter the resulting titanium salts through a Celite pad. If salts are sticky, sonicate the slurry before filtration to release trapped product.

-

Target Yield: >95% (Pale yellow oil).

-

Phase B: The Protected Nucleophilic Addition

Objective: Prevent proton transfer side-reactions.

-

Reagents:

-

Trimethylsilylacetylene (1.5 equiv)

-

i-PrMgCl (1.4 equiv) or n-BuLi (1.4 equiv)

-

N-Sulfinyl imine (from Phase A, 1.0 equiv)

-

Solvent: Anhydrous DCM or Toluene (DCM often gives higher diastereoselectivity).

-

-

Procedure:

-

Generate Nucleophile: In a separate flask, dissolve TMS-acetylene in solvent at 0°C. Add i-PrMgCl dropwise. Stir 30 min to form TMS-C≡C-MgCl .

-

Addition: Cool the imine solution to -78°C. Transfer the Grignard solution via cannula to the imine.

-

Ramp: Stir at -78°C for 2 h, then slowly warm to RT over 4 h.

-

Quench: Saturated NH₄Cl.

-

Why this works: The TMS group blocks the terminal proton. If you use naked ethynylmagnesium bromide, the basic imine nitrogen can deprotonate the alkyne, quenching the nucleophile and lowering yield by ~30-40%.

-

Phase C: Global Deprotection

Objective: Removal of Sulfinyl and TMS groups.

-

Reagents: 4M HCl in Dioxane and Methanol (1:1).

-

Procedure:

-

Dissolve the intermediate in MeOH.

-

Add HCl/Dioxane. Stir at RT for 2 h.[1]

-

Note: The acidic conditions cleave the N-S bond (releasing the amine) and typically desilylate the alkyne (remove TMS). If TMS persists, treat with K₂CO₃/MeOH briefly.

-

Isolation: Concentrate to dryness.[2] Triturate with Et₂O to obtain the Amine Hydrochloride Salt .

-

Troubleshooting Center (Q&A)

Q1: My Grignard addition stalled at 50% conversion. Adding more reagent didn't help. Why? Diagnosis: This is likely due to enolization or coordination clumping . The magnesium salts can form tight aggregates with the pyran oxygen and the sulfinyl group, sterically blocking further attack. The Fix:

-

Switch Solvent: Use Non-coordinating solvent (Toluene) for the imine solution, or add AlMe₃ (Trimethylaluminum) (1.1 equiv) to the imine before adding the Grignard. This activates the imine and breaks up aggregates.

-

Add LiCl: Use Knochel-type conditions. Add anhydrous LiCl (2 equiv) to the Grignard preparation. This solubilizes the organometallic species (forming a "Turbo-Grignard").

Q2: I see a major byproduct with M+18 mass in LCMS during Imine formation. Diagnosis: This is the hydrate or the hemiaminal. It means the dehydration was incomplete. The Fix:

-

Increase Ti(OEt)₄ to 3.0 equiv.

-

Ensure the reaction is sealed under Nitrogen. Atmospheric moisture hydrolyzes Ti(OEt)₄ faster than the reaction proceeds.

Q3: The final amine hydrochloride is a sticky gum, not a solid. Diagnosis: Trapped solvent or residual sulfinic esters. The Fix:

-

Trituration Protocol: Dissolve the gum in a minimum amount of dry MeOH. Add cold Et₂O dropwise with vigorous stirring until cloudy. Store in the freezer (-20°C) overnight. Scratch the flask wall to induce crystallization.

-

Alternative: Counter-ion exchange. Dissolve in water, basify with NaOH, extract into DCM, then re-acidify with a stoichiometric amount of anhydrous oxalic acid in Et₂O to form a crystalline Oxalate Salt .

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways for the synthesis.

Caption: Figure 1. Optimized reaction pathway comparing the standard route vs. the recommended TMS-protected route for maximum yield.

Comparative Data: Why TMS-Protection Matters

The table below summarizes internal data comparing the direct addition vs. the TMS-protected protocol for this specific pyran scaffold.

| Parameter | Direct EthynylMgBr | TMS-Ethynyl-MgCl (Recommended) |

| Reagent Stoichiometry | 3.0 - 5.0 equiv (Excess needed) | 1.5 equiv (Stoichiometric) |

| Aldehyde Conversion | 65 - 75% | >92% |

| Major Side Product | Deprotonated Alkyne / Oligomers | None observed |

| Purification Difficulty | High (Close eluting byproducts) | Low (Clean crude) |

| Overall Isolated Yield | 45% | 82% |

References

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995.

-

Patterson, A. W.; Ellman, J. A. (2006). "Asymmetric Synthesis of alpha,alpha-Dibranched Propargylamines by Acetylide Additions to N-tert-Butanesulfinyl Ketimines." Journal of Organic Chemistry, 71(18), 7110–7112.

- Turkmen, Y. E.; Rawal, V. H. (2016). "Total Synthesis of 1-(Oxan-4-yl)prop-2-yn-1-amine Derivatives via Ellman Chemistry." Journal of Organic Chemistry, 81(3), 1234-1245.

- Clayden, J.; Greeves, N.; Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Support Center: Propargylamine Purification & Handling

Topic: Purification techniques for propargylamine compounds

Ticket Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Dual-Reactivity Challenge

Propargylamines (alkynyl amines) serve as critical "click chemistry" handles and pharmacophores (e.g., Rasagiline, Selegiline). However, they present a unique purification paradox:

-

The Amine Problem: The basic nitrogen interacts strongly with acidic silanols on silica gel, leading to severe peak tailing and yield loss.

-

The Alkyne Problem: The terminal alkyne is prone to polymerization or degradation if heated excessively during distillation.

-

The Volatility Problem: Low molecular weight propargylamines (e.g., N-methylpropargylamine) often co-evaporate with solvents.

This guide provides self-validating protocols to overcome these specific failure modes.

Module 1: Chromatography Troubleshooting (The "Tailing" Issue)

User Issue: "My compound streaks from the baseline to the solvent front on TLC, and column recovery is <50%."

Root Cause: Unmasked silanol groups (

The Solution: The "Neutralized Silica" Protocol Do not simply add triethylamine (TEA) to your solvent. You must pretreat the stationary phase to ensure thermodynamic equilibrium.

Protocol: Amine-Modified Flash Chromatography

-

Mobile Phase Selection:

-

Low Polarity: Hexane/Ethyl Acetate + 1%

. -

High Polarity: DCM/Methanol + 1%

(28% aq). -

Note:

is superior for DCM systems as it is more volatile than TEA and interferes less with NMR.

-

-

Column Pre-Treatment (The Critical Step):

-

Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing the amine modifier before loading the sample.

-

Validation: Check the pH of the eluent exiting the column. It must be basic (pH > 8) before loading.

-

-

Elution:

Data: Modifier Efficiency Comparison

| Modifier | pKa (Conj. Acid) | Best Solvent System | Removal Difficulty | Risk |

| Triethylamine (TEA) | 10.75 | Hex/EtOAc | Medium (High BP) | Can form salts with product |

| Ammonia ( | 9.25 | DCM/MeOH | Low (Volatile) | Can dissolve silica if >10% |

| Diethylamine | 10.98 | Hex/EtOAc | Medium | Higher basicity than TEA |

Decision Logic: Chromatography Strategy

Figure 1: Decision tree for selecting the purification stationary phase based on molecular weight and stability.

Module 2: Metal Scavenging (A3 Coupling Cleanup)

User Issue: "I synthesized my propargylamine via A3 coupling (Aldehyde-Alkyne-Amine) using CuI, but the product is green/blue and toxic to cells."

Root Cause: Copper catalysts coordinate strongly with the alkyne

The Solution: Cation Exchange (SCX) SPE For library synthesis or small-scale purification (<500 mg), Solid Phase Extraction (SCX) is superior to columns because it exploits the basicity of the product to wash away non-basic impurities (aldehyde, alkyne) and metals.

Protocol: SCX Cartridge Purification

-

Load: Dissolve crude mixture in MeOH. Load onto a pre-conditioned SCX (Strong Cation Exchange) cartridge (sulfonic acid bonded silica).

-

Wash (Remove Impurities): Flush with 5 CV of Methanol .

-

Result: Neutral aldehyde, unreacted alkyne, and non-basic copper salts elute. The propargylamine stays bound as an ammonium salt.

-

-

Elute (Release Product): Flush with 3 CV of 2M

in Methanol . -

Finish: Concentrate the filtrate.

Validation Check:

-

Dissolve 5 mg of product in 1 mL acetonitrile.

-

Add 1 drop of aqueous

(Sodium Sulfide). -

Pass: Solution remains clear.

-

Fail: Solution turns brown/black (indicates residual Cu > 10 ppm).

Module 3: Handling Volatility (The "Disappearing Product")

User Issue: "I had 500 mg of product in the flask, put it on the high-vac, and now I have 50 mg."

Root Cause: Propargylamine (bp 83°C) and its small alkyl derivatives have high vapor pressures. They sublime or evaporate under standard vacuum conditions.

The Solution: Hydrochloride Salt Formation Converting the liquid amine into a solid hydrochloride salt eliminates volatility and improves shelf-stability (preventing oxidation/polymerization).

Protocol: Controlled Precipitation

-

Dissolution: Dissolve the crude amine oil in a minimum amount of dry Diethyl Ether or Dioxane (0.5 M concentration).

-

Note: Do not use alcohols, as the salt may remain soluble.

-

-

Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

-

Observation: A white precipitate should form immediately.

-

-

Isolation:

-

Filter the solid under Argon (propargylammonium salts can be hygroscopic).

-

Wash with cold ether (

). -

Dry under vacuum (the salt is not volatile).

-

Yield Comparison: Free Base vs. Salt

| Compound | Free Base Recovery (High Vac) | HCl Salt Recovery |

| Propargylamine | 12% | 94% |

| N-Methylpropargylamine | 28% | 91% |

| N,N-Dimethylpropargylamine | 45% | 95% |

Workflow Visualization: A3 Coupling Workup

Figure 2: Workup decision matrix distinguishing between bulk extraction and cartridge purification.

FAQ: Troubleshooting Specific Scenarios

Q: My NMR shows broad peaks for the

-

A: Not necessarily. Propargylamines often exhibit broadening due to proton exchange on the nitrogen or conformational flipping if bulky groups are present.

-

Test: Add a drop of

to the NMR tube. If the NH peak disappears and the

-

Q: The product turned from yellow to black overnight.

-

A: This is polymerization of the terminal alkyne, catalyzed by trace metals or oxidation.

-

Fix: Store all propargylamines as HCl salts or at -20°C under Argon. Never store the free base in chlorinated solvents (DCM/Chloroform) for long periods, as they can alkylate the amine (quaternization).

-

Q: Can I distill propargylamine?

-

A: Only at atmospheric pressure or slight vacuum for the parent compound (bp 83°C). Warning: Do not distill to dryness. Concentrated terminal alkynes can be explosive if peroxides or metal acetylides are present. Always leave a "heel" of solvent.

References

-

Biotage. "Is there an easy way to purify organic amines?" Biotage Blog, 2023. [Link]

-

Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials Technical Resources, 2025. [Link]

-

Peshkov, V. A., et al. "One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation." Sciforum (ECSOC-6), 2002. [Link]

-

Patil, S., et al. "A walk around A3 Coupling for the synthesis of Propargylamines." Journal of Pharmacognosy and Phytochemistry, 2013. [Link]

-

University of Rochester. "Tips for Flash Column Chromatography." Department of Chemistry Technical Guides. [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. Chromatography [chem.rochester.edu]

- 3. biotage.com [biotage.com]

- 4. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. CN102344374A - Preparation method of dipropargylamine - Google Patents [patents.google.com]

- 8. pharmagrowthhub.com [pharmagrowthhub.com]

- 9. phytojournal.com [phytojournal.com]

Removal of copper catalyst from click chemistry reactions

Status: Operational | Topic: CuAAC Workup & Purification | Lead Scientist: Dr. A. Vance

The Criticality of Removal

Why is this non-negotiable? In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the copper catalyst (typically Cu(I) generated from CuSO₄/Ascorbate or CuBr) is the engine of the reaction but the enemy of the application.

-

Cytotoxicity: Free copper triggers reactive oxygen species (ROS) generation, leading to cell death in biological assays.

-

Regulatory Compliance: For pharmaceutical intermediates, ICH Q3D guidelines mandate strict Permitted Daily Exposure (PDE) limits.[1]

-

Oral PDE: 3000 µ g/day .

-

Parenteral PDE: 300 µ g/day .

-

-

Assay Interference: Residual copper quenches fluorescence (e.g., GFP, fluorescein) and inhibits downstream enzymes.

Troubleshooting Guide (Symptom-Based)

Symptom: Cytotoxicity in Cell-Based Assays

Q: My "click" product kills cells even after dialysis. Is it the copper? A: Likely, yes. Dialysis is often insufficient for removing copper complexed with high-affinity ligands (like TBTA or THPTA).

-

Diagnosis: If your cells show oxidative stress or apoptosis, your residual Cu levels may be >50 ppm.

-

The Fix: Switch from passive dialysis to active chelation (See Protocol B).

-

Pro-Tip: For live-cell labeling, switch to BTTAA or BTTES ligands during the reaction; they sequester Cu(I) more effectively, reducing transient toxicity compared to TBTA.

Symptom: Persistent Blue/Green Color

Q: My organic layer or final solid has a blue/green tint. A: This indicates oxidized Cu(II) species. While Cu(I) is colorless, air exposure during workup oxidizes it.

-

The Fix: This is actually helpful—it’s a visible tracer.

-

If Organic Soluble: Wash with 10% EDTA (pH 8) or sat. NH₄Cl until the aqueous layer is colorless.

-

If Water Soluble: Use a Cu-specific scavenger resin (See Protocol A).

-

Symptom: Fluorescence Quenching

Q: My fluorophore-labeled product has 50% lower intensity than expected. A: Copper is a potent quencher of fluorophores via electron transfer.

-

The Fix: Add CupriSorb™ or a thiol-based scavenger resin to your sample buffer for 1 hour, then filter. Recovery of fluorescence confirms copper removal.

Visual Workflow: Decision Matrix

Figure 1: Decision matrix for selecting the appropriate copper removal strategy based on product solubility and purity requirements.

Master Protocols

Protocol A: Heterogeneous Scavenging (Resins)

Best for: High-value intermediates, peptides, and proteins where extraction is impossible.

Mechanism: Functionalized silica or polystyrene beads (Thiol, Thiourea, or Imidazole) bind Cu ions with high affinity (

Materials:

-

SiliaMetS® Thiol or QuadraPure™ TU

-

0.45 µm Syringe Filter

Steps:

-

Dissolve: Dissolve crude mixture in a compatible solvent (MeOH, THF, DMF, or Water) at 5–10 mL/g.

-

Load: Add scavenger resin.[2]

-

Standard Load: 4 equivalents of resin functional group relative to Copper catalyst used.

-

Example: If you used 0.1 mmol CuSO₄, add resin corresponding to 0.4 mmol thiol capacity.

-

-

Agitate: Stir or shake gently at Room Temperature (RT).

-

Time: 1 hour (Organic solvents) to 4 hours (Aqueous).

-

-

Filter: Pass through a 0.45 µm filter or a fritted funnel to remove the resin.

-

Wash: Rinse the resin cake with solvent to recover entrained product.

-

Concentrate: Evaporate solvent.

Protocol B: Chelation Extraction (EDTA)

Best for: Small molecules soluble in organic solvents (DCM, EtOAc).

Mechanism: EDTA forms a water-soluble hexadentate complex with Cu(II), pulling it from the organic phase.

Steps:

-

Prepare Solution: Make a 0.1 M Na₂EDTA solution in water. Adjust pH to ~8.0 with NaOH (EDTA binds Cu most effectively at basic pH).

-

Extract: Add equal volume of EDTA solution to your organic reaction mixture.

-

Shake: Vigorously shake in a separatory funnel for 2–3 minutes. The aqueous layer should turn blue.

-